molecular formula C9H9FN2 B1403966 (6-fluoro-1H-indol-4-yl)methanamine CAS No. 1422057-38-2

(6-fluoro-1H-indol-4-yl)methanamine

Cat. No.: B1403966
CAS No.: 1422057-38-2
M. Wt: 164.18 g/mol
InChI Key: VQUMWNGBJGVDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-fluoro-1H-indol-4-yl)methanamine is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a fluorine atom at the 6-position of the indole ring and a methanamine group at the 4-position makes this compound unique and potentially useful in various scientific research fields.

Mechanism of Action

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more

Biochemical Analysis

Biochemical Properties

(6-fluoro-1H-indol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the stability and specificity of the binding.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . It can also activate certain receptors, leading to downstream signaling events that alter cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of temporal dynamics in its biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced inflammation . At high doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, the compound has been shown to affect the metabolism of amino acids, lipids, and carbohydrates, highlighting its broad impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . For instance, this compound can be transported across cell membranes by specific transporters, facilitating its entry into target cells and tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-fluoro-1H-indol-4-yl)methanamine is unique due to the specific positioning of the fluorine atom and the methanamine group on the indole ring. This structural configuration can enhance its biological activity and selectivity compared to other indole derivatives .

Properties

IUPAC Name

(6-fluoro-1H-indol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUMWNGBJGVDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 226 (588 mg, 3.68 mmol) in 7N NH3 in MeOH (20 mL) was added Raney nickel (20 mg), and then the reaction was stirred under hydrogen (1 atm.) at RT overnight. The dark mixture was filtered and the filtrate was concentrated in vacuo to afford 500 mg (85%) of (6-fluoro-1H-indol-4-yl)methanamine (228) as white solid: MS (ESI) m/z=148.1 [M−16]+.
Name
Quantity
588 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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